3-Pyridazinecarboxamide, 6-(4-morpholinyl)-
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Overview
Description
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- involves several steps. One common method includes the reaction of 3-chloropyridazine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- can be compared with other similar compounds, such as:
- 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
- 3-Pyridazinecarboxamide, 6-(4-morpholinyl)-3D
These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- lies in its specific substitution pattern and the presence of the morpholine ring, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6-morpholin-4-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O2/c10-9(14)7-1-2-8(12-11-7)13-3-5-15-6-4-13/h1-2H,3-6H2,(H2,10,14) |
InChI Key |
YIDYEBGLQBJLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)N |
Origin of Product |
United States |
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